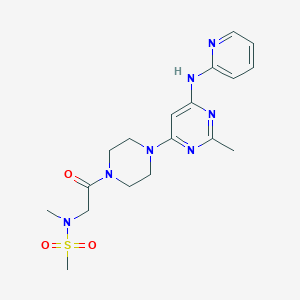
N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a complex organic compound that features a pyrimidine and pyridine moiety. This compound is of significant interest due to its potential pharmacological activities, particularly in the fields of medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Coupling with Piperazine: The pyrimidine-pyridine intermediate is then coupled with piperazine through a nucleophilic substitution reaction.
Addition of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced via a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly for its potential anti-fibrotic and anti-cancer activities.
Biology: The compound is studied for its effects on cellular pathways and its ability to modulate protein functions.
Industry: It is used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and fibrosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-4-amines: These compounds are known for their inhibitory activity against specific enzymes and are used in similar therapeutic areas.
Uniqueness
N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and make it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C18H25N7O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-methyl-N-[2-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C18H25N7O3S/c1-14-20-16(22-15-6-4-5-7-19-15)12-17(21-14)24-8-10-25(11-9-24)18(26)13-23(2)29(3,27)28/h4-7,12H,8-11,13H2,1-3H3,(H,19,20,21,22) |
InChI Key |
MKMMOXLAKSEBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN(C)S(=O)(=O)C)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















